The synthesis of L002 typically involves several key steps that can vary based on the specific derivatives being produced. Common methods include:
L002's molecular structure is characterized by specific functional groups that contribute to its biological activity.
L002 participates in several chemical reactions that are critical for its function and utility in research:
The mechanism of action of L002 involves its interaction with specific biological targets:
L002 exhibits distinct physical and chemical properties that are relevant for its application:
L002 has a range of applications across scientific disciplines:
L002 is a potent, cell-permeable, reversible, and specific small-molecule inhibitor targeting the lysine acetyltransferase p300 (KAT3B), with a half-maximal inhibitory concentration (IC50) of 1.98 µM [2] [5]. Biochemically, L002 binds competitively to the acetyl-CoA pocket within the p300 catalytic domain (FATp300), thereby blocking substrate acetylation [2] [5]. This inhibition manifests as reduced histone H3 acetylation and impaired acetylation of non-histone proteins like tumor protein p53 and signal transducer and activator of transcription 3 (STAT3), disrupting downstream transcriptional activation [2] [5] [7]. Structurally, L002 (molecular weight: 321.35 g/mol; Chemical Abstracts Service number 321695-57-2) features a light yellow solid appearance and a chemical formula of C15H15NO5S [2]. It is soluble in dimethyl sulfoxide (62.5 mg/mL), facilitating in vitro applications [2]. Critically, L002 exhibits high selectivity for p300 over related acetyltransferases such as P300/CBP-associated factor (35 µM IC50 against General Control Nonderepressible 5) and shows minimal activity against deacetylases or methyltransferases [2] [5].
Table 1: Key Biochemical Properties of L002
Property | Value | Experimental Context |
---|---|---|
Target | Lysine acetyltransferase p300 (KAT3B) | Cell-free assays |
IC50 | 1.98 µM | Competitive inhibition |
Molecular Weight | 321.35 g/mol | Chemical synthesis |
Solubility (DMSO) | 62.5 mg/mL | In vitro formulation |
Selectivity (vs. PCAF/GCN5) | >15-fold | Enzyme selectivity panel |
The discovery of L002 emerged from targeted efforts to identify selective inhibitors of lysine acetyltransferases, a class historically challenging to modulate pharmacologically due to structural similarities among catalytic domains [5] [7]. Early research (2000s) focused on bisubstrate inhibitors mimicking the acetyl-CoA cofactor, but these suffered from poor cell permeability and metabolic instability [5] [7]. In 2012, foundational studies identified L002 through high-throughput screening of chemical libraries, leveraging fluorescence-based acetyltransferase assays to measure inhibition of p300-mediated histone H3 acetylation [2] [7]. Subsequent optimization aimed at improving potency and selectivity yielded the final L002 scaffold, characterized by its cell permeability and reversible binding mechanism [2] [5]. This timeline parallels broader advances in epigenetic drug discovery, particularly following the 2004 identification of lysine-specific demethylase 1, which validated chromatin regulators as therapeutic targets [3] [8]. By 2015, L002 had been widely adopted as a chemical probe to dissect p300’s roles in cellular processes, including its implication in fibrosis and hypertrophy pathways [2] [8].
L002 is classified as an epigenetic modifier, a category encompassing genes or compounds that directly alter chromatin structure through enzymatic modulation [6] [8]. This classification framework distinguishes three tiers of epigenetic regulators:
As a direct inhibitor of p300, L002 functions as an epigenetic modifier by blocking histone acetylation, thereby altering chromatin accessibility and gene expression [2] [5] [8]. This places it within the same functional tier as inhibitors of enhancer of zeste homolog 2 or DNA methyltransferases, which target other modification pathways [6] [8]. Unlike broad-spectrum deacetylase inhibitors (e.g., trichostatin A), L002’s specificity for p300 minimizes off-target effects on unrelated epigenetic machinery [5] [7]. Its therapeutic relevance is particularly noted in pathologies driven by aberrant acetylation, such as cardiac hypertrophy and fibrogenesis, where p300 hyperactivity promotes disease progression [2] [8].
Table 2: Classification of L002 Within Epigenetic Regulatory Machinery
Epigenetic Class | Function | Examples | L002's Role |
---|---|---|---|
Modulators | Environmental sensing | Isocitrate dehydrogenase, Adenomatous polyposis coli protein | Not applicable |
Modifiers | Direct chromatin modification | DNA methyltransferase 3α, Enhancer of zeste homolog 2, p300 | Inhibits p300 acetyltransferase activity |
Mediators | Execution of epigenetic programs | Octamer-binding transcription factor 4, Sex-determining region Y-box 2 | Downregulated via p300 inhibition |
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4